molecular formula C18H18ClN3OS2 B2660638 (5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-98-0

(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2660638
CAS No.: 897467-98-0
M. Wt: 391.93
InChI Key: BWONALBPALRWBZ-UHFFFAOYSA-N
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Description

The compound “(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic small molecule featuring a central piperazine scaffold linked to a 5-chlorothiophen-2-yl group and a 6-ethyl-substituted benzo[d]thiazole moiety. This structure combines key pharmacophoric elements:

  • Piperazine core: Provides conformational flexibility and facilitates interactions with biological targets, such as G protein-coupled receptors (GPCRs) or kinases .
  • 6-Ethylbenzo[d]thiazole: Aromatic and heterocyclic systems like benzothiazoles are prevalent in bioactive molecules, with the ethyl substituent likely influencing metabolic stability and lipophilicity .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-2-12-3-4-13-15(11-12)25-18(20-13)22-9-7-21(8-10-22)17(23)14-5-6-16(19)24-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWONALBPALRWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Suzuki coupling reaction, which is used to form carbon-carbon bonds between the chlorothiophene and the benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Discovery
This compound is being investigated as a lead compound for developing new therapeutics targeting several diseases, including cancer and neurological disorders. Its structural components suggest a potential for diverse biological activities, making it suitable for drug development programs aimed at discovering novel treatments.

Binding Affinity Studies
Research indicates that the compound may interact with specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions. Preliminary studies have suggested its involvement in cellular pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy .

The unique structure of (5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone enhances its biological activity compared to simpler analogs. The combination of a chlorothiophene ring with piperazine and benzo[d]thiazole moieties may provide synergistic effects that improve therapeutic efficacy.

Compound NameStructureBiological Activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amineStructureAnticonvulsant
6-Ethylbenzo[d]thiazol-2(3H)-oneStructureAntimicrobial
5-ChlorothiopheneStructureAnticancer

Agrochemical Applications

The compound's unique properties also make it a candidate for developing novel agrochemicals. Its potential to affect plant growth or pest resistance can be explored further through targeted studies.

Case Studies and Research Findings

Several studies have documented the applications of This compound :

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neurological Disorders
Another research effort focused on the compound's effects on neurological pathways. The findings showed promise in modulating neurotransmitter levels, which could lead to therapeutic strategies for conditions such as depression or anxiety .

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Piperazine Thiophene/Benzothiazole Modifications Key References
(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone 5-Cl-thiophen-2-yl 6-ethylbenzo[d]thiazole N/A
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophen-2-yl 4-(trifluoromethyl)phenyl
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Thiophen-2-yl 4-(trifluoromethyl)phenyl + ethanone
(4-Methoxyphenyl)methylene-substituted thiazolidinone Methoxyphenyl Thiazolidinone core
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline + methylbenzothiazole 4-methoxyphenyl

Structure-Activity Relationships (SAR)

  • Piperazine Linker: The flexibility of the piperazine scaffold in the target compound contrasts with rigid analogs like pyrazolopyrimidinones (), which may limit binding to certain targets.
  • Thiophene vs. The 6-ethylbenzo[d]thiazole moiety may enhance lipophilicity and metabolic stability compared to trifluoromethylphenyl groups in MK47 .
  • Substituent Effects : The ethyl group on the benzothiazole likely reduces oxidative metabolism compared to methyl or trifluoromethyl groups, as seen in triazole derivatives ().

Pharmacological and Physicochemical Comparisons

  • Binding Affinity : Analogous benzothiazole-containing compounds (e.g., ) exhibit antitumor activity, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition).
  • Metabolic Stability : Ethyl substituents generally resist CYP450-mediated oxidation better than methyl groups (e.g., ), suggesting improved pharmacokinetics.

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits significant potential for various biological activities. Its structure incorporates a thiophene ring, a piperazine moiety, and a benzo[d]thiazole group, which are known for their pharmacological significance. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18_{18}H20_{20}ClN3_3OS
Molecular Weight: 357.89 g/mol

The presence of multiple heterocycles in the compound suggests diverse biological activities, particularly in medicinal chemistry. The unique combination of a chlorothiophene ring with a piperazine and benzo[d]thiazole moiety may enhance its biological activity compared to simpler analogs.

Interaction with Biological Targets

The compound is believed to interact with various biological targets, including:

  • Dopamine Receptors: Particularly the D3 subtype, which is involved in neurological processes such as mood regulation and reward processing. Preliminary studies suggest that the compound may exhibit binding affinity to these receptors.
  • Enzymatic Pathways: Potential interactions with enzymes involved in apoptosis or cell cycle regulation have been proposed. Techniques such as molecular docking simulations and surface plasmon resonance could elucidate these interactions further.

Antimicrobial Activity

Research indicates that compounds structurally related to This compound display moderate to good antimicrobial activity. For instance, derivatives of thiazole and piperazine have been shown to possess significant antibacterial effects . A study reported that most synthesized compounds exhibited moderate to excellent antimicrobial activities, highlighting the potential of this compound in combating infections .

Anticancer Potential

The structural features of this compound suggest its potential as an anticancer agent. Compounds with similar thiophene and piperazine structures have been documented to exhibit cytotoxic effects against various cancer cell lines. This indicates that This compound could serve as a lead compound in drug discovery programs aimed at developing new cancer therapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of This compound :

Compound NameStructureBiological Activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amineStructureAnticonvulsant
6-Ethylbenzo[d]thiazol-2(3H)-oneStructureAntimicrobial
5-ChlorothiopheneStructureAnticancer

This table illustrates how the combination of different moieties can synergistically enhance biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Thiazole Derivatives: A study synthesized various thiazole derivatives containing piperazine and evaluated their antimicrobial properties. The results indicated that many derivatives exhibited significant antibacterial activity, suggesting a promising avenue for further exploration in drug development .
  • Anticancer Evaluation: Research on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines, supporting the hypothesis that This compound could have similar effects and warrant further investigation in anticancer therapy .

Q & A

Q. How can environmental fate studies be integrated into early-stage research for this compound?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
  • Ecotoxicity Profiling : Test on Daphnia magna (48-h LC50_{50}) and algal growth inhibition (OECD 201) .
  • QSPR Modeling : Predict logP (2.5–3.0) and BCF (bioaccumulation factor) using EPI Suite .

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